Tofacitinib Citrate is a small molecule Janus kinase (JAK) inhibitor, specifically targeting JAK1 and JAK3 with greater selectivity for JAK3 [, ]. It acts as an immunomodulator [] by interfering with the JAK/STAT signaling pathway [, ]. This pathway plays a crucial role in immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases [, ].
Several synthetic approaches have been explored for Tofacitinib Citrate. One method involves a multi-step process starting from 3-amino-4-methylpyridine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine []. Another approach utilizes 1-benzyl-4-methyl-2,6-dihydro-3-piperidone as the starting material, proceeding through asymmetric reduction and condensation reactions []. Specific improvements in these synthetic pathways, like using sodium hydride instead of potassium tert-butoxide in methoxycarbonylation, have led to increased yields and purity []. Additionally, a more efficient and environmentally friendly process has been developed, achieving higher yields compared to previous methods [].
Tofacitinib Citrate exerts its effects by selectively inhibiting JAK1 and JAK3 kinases [, ]. These kinases play a critical role in the JAK/STAT signaling pathway, which transduces signals from cytokine receptors to the nucleus, ultimately influencing gene expression [, ]. By inhibiting JAK1/3, Tofacitinib Citrate disrupts the signaling cascade triggered by various cytokines involved in inflammatory and immune responses, leading to its immunosuppressive effects [, ].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6